![molecular formula C21H31NO4S B1673800 4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)
4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid
概述
描述
准备方法
合成路线和反应条件: L-644,698 的合成涉及多个步骤,从制备噻唑烷酮环开始,然后连接苯甲酸部分。 反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保形成所需的产物 .
工业生产方法: L-644,698 的工业生产需要扩大实验室合成工艺。 这包括优化反应条件,使用更大的反应器,并通过各种纯化技术(如重结晶和色谱法)确保最终产品的纯度 .
化学反应分析
反应类型: L-644,698 经历各种化学反应,包括:
氧化: 羟基可以被氧化形成酮。
还原: 噻唑烷酮环可以在特定条件下被还原。
取代: 苯甲酸部分可以与不同的试剂发生取代反应.
常用试剂和条件:
氧化: 常用的氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如硼氢化钠或氢化锂铝。
取代: 酸性或碱性条件下的各种亲核试剂和亲电试剂.
主要形成的产物:
氧化: 形成酮衍生物。
还原: 形成还原的噻唑烷酮环。
取代: 形成取代的苯甲酸衍生物.
科学研究应用
L-644,698 具有多种科学研究应用:
化学: 用作研究人前列腺素 D2 受体的配体。
生物学: 有助于了解涉及前列腺素 D2 受体的信号通路。
医学: 在涉及前列腺素 D2 受体的疾病中具有潜在的治疗应用。
作用机制
L-644,698 通过选择性地结合人前列腺素 D2 受体发挥作用。这种结合激活受体,导致环状腺苷一磷酸 (环 AMP) 作为第二信使的产生。 环 AMP 水平的升高触发各种下游信号通路,从而导致与前列腺素 D2 受体激活相关的生理效应 .
相似化合物的比较
L-644,698 与前列腺素 D2 受体的其他选择性激动剂进行比较,例如:
- 前列腺素 D2 (PGD2)
- ZK 110841
- BW245C
独特性: L-644,698 的独特之处在于它对人前列腺素 D2 受体具有高度选择性和亲和力。 它的抑制常数 (Ki) 为 0.9 纳摩尔,与其他高亲和力配体(如 PGD2 (0.6 纳摩尔)、ZK 110841 (0.3 纳摩尔) 和 BW245C (0.4 纳摩尔))相当 .
类似化合物:
- 前列腺素 D2 (PGD2)
- ZK 110841
- BW245C
- BW A868C
这些化合物在对前列腺素 D2 受体的结合亲和力和效力方面具有相似性,但 L-644,698 由于其高度选择性而脱颖而出 .
生物活性
4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic acid, also known as L-644,698, is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by various studies and data.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C21H31NO4S
- IUPAC Name : this compound
- CAS Number : 759398
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiazolidinone scaffold. For instance, derivatives of thiazolidinones have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with a similar thiazolidinone structure exhibited inhibition rates of up to 84.19% against leukemia cells (MOLT-4) and 72.11% against CNS cancer cells (SF-295) in vitro tests conducted by the National Cancer Institute .
Compound | Cell Line | Inhibition (%) |
---|---|---|
4g | MOLT-4 | 84.19 |
4p | SF-295 | 72.11 |
These findings suggest that this compound may possess similar anticancer properties due to its structural analogies.
Antimicrobial Activity
The antimicrobial activity of thiazolidinone derivatives has also been evaluated. In one study, several compounds demonstrated moderate to high antibacterial activity against Gram-positive bacteria and fungi. Specifically, the compound showed effective inhibition against Staphylococcus aureus and Candida albicans strains .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 μg/mL |
Candida albicans | 100 μg/mL |
The results indicate that this compound could be developed as a potential antimicrobial agent.
The mechanism by which thiazolidinone derivatives exert their biological effects often involves interference with cellular processes such as apoptosis in cancer cells and disruption of microbial cell walls in bacteria and fungi. Molecular docking studies have suggested that these compounds may bind effectively to specific targets within cancer cells and pathogens, enhancing their therapeutic potential .
Case Studies
- Anticancer Screening : A series of thiazolidinone derivatives were screened for anticancer activity against multiple human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The most potent compound exhibited IC50 values ranging from 5.8 μM to 10.87 μM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : In a comparative study assessing the antimicrobial effects of various thiazolidinone derivatives, it was found that certain modifications to the thiazolidinone structure could enhance antibacterial efficacy while reducing toxicity towards human cells .
属性
分子式 |
C21H31NO4S |
---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic acid |
InChI |
InChI=1S/C21H31NO4S/c1-2-3-4-7-18(23)13-14-22-19(24)15-27-20(22)8-5-6-16-9-11-17(12-10-16)21(25)26/h9-12,18,20,23H,2-8,13-15H2,1H3,(H,25,26) |
InChI 键 |
NDAXAJCKSWCWQI-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCN1C(SCC1=O)CCCC2=CC=C(C=C2)C(=O)O)O |
规范 SMILES |
CCCCCC(CCN1C(SCC1=O)CCCC2=CC=C(C=C2)C(=O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid L 644,698 L 644698 L-644,698 L-644698 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。